Tonocard

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

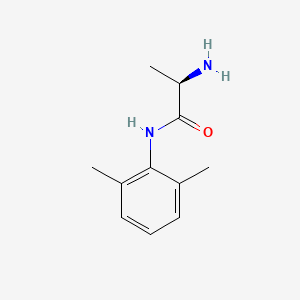

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

(2R)-2-amino-N-(2,6-dimethylphenyl)propanamide |

InChI |

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

BUJAGSGYPOAWEI-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H](C)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of tocainide (B1681335) hydrochloride, a Class Ib antiarrhythmic agent, on the human cardiac voltage-gated sodium channel, Nav1.5. Tocainide exerts its therapeutic effects by producing a state- and use-dependent block of Nav1.5, which is crucial for the initiation and propagation of the cardiac action potential. This document details the electrophysiological effects, the molecular basis of interaction, and the quantitative parameters of tocainide's action. Experimental protocols for key assays are provided, alongside visual representations of the underlying molecular interactions and experimental workflows to support further research and development in the field of antiarrhythmic therapies.

Introduction: The Role of Nav1.5 in Cardiac Electrophysiology and Tocainide's Therapeutic Indication

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1] Its precise function is critical for normal cardiac conduction. Dysregulation of Nav1.5 activity, due to genetic mutations or other pathological conditions, can lead to various life-threatening arrhythmias. Tocainide hydrochloride, a primary amine analog of lidocaine, is classified as a Class Ib antiarrhythmic drug.[1] It is indicated for the treatment of ventricular arrhythmias. Tocainide's therapeutic efficacy stems from its ability to selectively block Nav1.5 channels, particularly in cardiac tissues that are pathologically over-excited, such as in ischemic conditions.[1]

Core Mechanism of Action: State- and Use-Dependent Blockade

The cornerstone of tocainide's mechanism of action on Nav1.5 channels is its state-dependent and use-dependent blockade.

State-Dependent Binding

Tocainide exhibits a higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting (closed) state.[1] This preferential binding is a hallmark of Class Ib antiarrhythmic agents. In healthy cardiac tissue at a normal heart rate, Nav1.5 channels spend the majority of their time in the resting state, for which tocainide has a low affinity. However, in conditions of tachycardia or ischemia, cardiac cells are depolarized for longer periods, increasing the proportion of Nav1.5 channels in the open and inactivated states. This allows tocainide to bind more effectively and exert a greater blocking effect on these rapidly firing cells.

Use-Dependent (Frequency-Dependent) Block

A direct consequence of state-dependent binding is the phenomenon of use-dependence. During periods of high-frequency stimulation, such as ventricular tachycardia, Nav1.5 channels cycle through the open and inactivated states more frequently. This increased channel "use" enhances the cumulative block by tocainide. The drug binds during the depolarized phases and dissociates slowly during the repolarized (resting) phases. At rapid heart rates, there is insufficient time between depolarizations for the drug to fully dissociate, leading to an accumulation of blocked channels and a progressive reduction in sodium current.

Molecular Binding Site within the Nav1.5 Pore

While a high-resolution co-crystal structure of tocainide bound to Nav1.5 is not yet available, extensive research involving site-directed mutagenesis and molecular modeling of other local anesthetics points to a binding site within the inner pore of the channel.[1] This binding pocket is formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) of the Nav1.5 channel.

Key amino acid residues, particularly in the DIV-S6 segment, are believed to be critical for the binding of Class I antiarrhythmics. Specifically, the aromatic residues Phenylalanine 1760 (F1760) and Tyrosine 1767 (Y1767) are highly conserved and have been identified as major determinants for the binding of local anesthetics.[1][2] It is highly probable that these residues are also crucial for the interaction with tocainide, likely through hydrophobic and cation-π interactions with the protonated amine group of the drug.

Quantitative Data on Tocainide's Block of Sodium Channels

Quantitative electrophysiological data for the direct effects of tocainide on human Nav1.5 channels is limited in publicly available literature. The following tables summarize available data, including comparative data from the closely related skeletal muscle sodium channel, Nav1.4, and other Class Ib antiarrhythmic drugs to provide context.

| Table 1: Tonic and Use-Dependent Block of Sodium Channels by Tocainide and Comparators | ||||

| Compound | Channel Isoform | Experimental System | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) (at 10 Hz) |

| Tocainide | hNav1.4 | HEK293 Cells | >1000 | 344[3] |

| Mexiletine | hNav1.4 | HEK293 Cells | 158[3] | 58[3] |

| Table 2: Effect of Tocainide and Related Drugs on Nav1.5 Gating Properties | |||

| Compound | Parameter | Effect | Quantitative Change |

| Tocainide | Steady-State Inactivation | No significant shift in the voltage-dependence of inactivation has been reported in some studies.[4] This is an area requiring further investigation, as a hyperpolarizing shift is expected for drugs preferentially binding to the inactivated state. | Not available |

| Lidocaine | Steady-State Inactivation | Hyperpolarizing shift in the voltage-dependence of inactivation. | ΔV1/2 = -57.6 ± 10.2 mV (in the presence of Navβ1 subunit)[5] |

| Mexiletine | Steady-State Inactivation | Hyperpolarizing shift in the voltage-dependence of inactivation. | Significant hyperpolarizing shift observed in a dose-dependent manner.[6] |

Experimental Protocols

The characterization of tocainide's action on Nav1.5 channels relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a drug on ion channel function.

-

Objective: To measure the sodium current (INa) through Nav1.5 channels and characterize the state- and use-dependent block by tocainide.

-

Methodology:

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are stably or transiently transfected with the cDNA encoding the human Nav1.5 α-subunit. Cells are cultured on glass coverslips for recording.[7]

-

Recording Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; adjusted to pH 7.4 with NaOH.[3]

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES; adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.[3]

-

-

Voltage-Clamp Protocols:

-

Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV) where most channels are in the resting state, a single depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit a peak INa. This is performed before and after the application of various concentrations of tocainide.[3]

-

Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., to -20 mV for 20 ms (B15284909) at a frequency of 10 Hz) is applied. The peak INa elicited by each pulse is measured. In the presence of tocainide, the current amplitude will progressively decrease with each pulse in the train.[3]

-

Steady-State Inactivation: A series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -40 mV) are applied, followed by a test pulse to a fixed potential (e.g., -20 mV) to determine the fraction of available channels. The resulting data is fitted with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). This protocol is performed in the absence and presence of tocainide to assess any shift in the V1/2 of inactivation.

-

-

Data Analysis: The peak sodium current amplitude is measured and analyzed to determine the percentage of block at different drug concentrations and stimulation frequencies. IC50 values are calculated by fitting the concentration-response data to the Hill equation.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

-

Objective: To confirm the role of putative binding site residues (e.g., F1760, Y1767) in the interaction with tocainide.

-

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA of the human Nav1.5 channel is used as a template.

-

Mutagenesis: Overlap extension polymerase chain reaction (PCR) is used to introduce specific point mutations into the Nav1.5 cDNA (e.g., F1760A or Y1767A).

-

Expression and Analysis: The mutated Nav1.5 channels are expressed in a suitable cell system (e.g., HEK293 cells). Whole-cell patch-clamp electrophysiology is then performed as described above to determine if the mutation alters the sensitivity (IC50) of the channel to tocainide. A significant increase in the IC50 value for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.

-

Visualizations

Signaling Pathways and Logical Relationships

Conclusion

Tocainide hydrochloride modulates Nav1.5 channel function through a well-established mechanism of state- and use-dependent block. Its preferential binding to the open and inactivated states of the channel allows for targeted inhibition of pathologically overactive cardiac tissue. The molecular basis of this interaction is believed to involve key aromatic residues within the DIV-S6 segment of the channel's inner pore. While the qualitative aspects of tocainide's mechanism are well-understood, further research is required to obtain precise quantitative electrophysiological data on its effects on human Nav1.5 channels. A high-resolution structure of the tocainide-Nav1.5 complex would be invaluable for elucidating the atomic-level details of this interaction and would significantly aid in the rational design of next-generation antiarrhythmic drugs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Y1767C, a novel SCN5A mutation, induces a persistent Na+ current and potentiates ranolazine inhibition of Nav1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tocainide blocks Na currents by accumulation of inactivated Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits [insight.jci.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Pharmacology of Flecainide in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a potent class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels, which profoundly alters cardiac electrophysiology. This technical guide provides a comprehensive overview of the molecular pharmacology of flecainide in cardiac myocytes, with a focus on its interactions with key ion channels and signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and the development of novel antiarrhythmic therapies. While the initial query mentioned "Tonocard," this document focuses on flecainide, as its pharmacological profile aligns with the detailed molecular mechanisms requested. This compound is a brand name for tocainide, a class Ib antiarrhythmic with a different mechanism of action.

Electrophysiological Effects and Primary Mechanism of Action

Flecainide's principal antiarrhythmic effect stems from its potent, rate-dependent blockade of the fast inward sodium current (INa), which is mediated by the Nav1.5 sodium channel.[2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[2] The drug exhibits a high affinity for the open state of the Nav1.5 channel, with slow association and dissociation kinetics.[3] This "use-dependent" or "rate-dependent" blockade means that its effect is more pronounced at higher heart rates, making it particularly effective in terminating tachyarrhythmias.[3]

Quantitative Data on Flecainide's Interaction with Ion Channels

The following tables summarize the quantitative data on flecainide's effects on key cardiac ion channels, compiled from various experimental studies.

| Target | Parameter | Value | Experimental Conditions | Reference |

| Nav1.5 | IC50 (Tonic Block) | 345 µM | Briefly depolarizing from a negative holding potential | [4] |

| Nav1.5 | IC50 (Use-Dependent Block) | 7.4 µM | Increased frequency of stimulation | [4] |

| Nav1.5 | IC50 | 10.7 µM | hNav1.5 channels | [5] |

| Nav1.5 | IC50 | 5.5 ± 0.8 µM | Peak NaV1.5 current in HEK293 cells | [1] |

| Open State Nav1.5 | KD | 11 µM | Non-inactivating mutant of Nav1.5 | [3] |

| IKr (hERG) | IC50 | 1.49 µM | - | [6] |

| ATP-sensitive K+ channel | IC50 | 17.3 µM | Outward current at +40 mV | [7] |

| Parameter | Flecainide Concentration | Pacing Cycle Length (ms) | Change in Action Potential Duration (APD) | Reference |

| APD Prolongation | 4.5 µM | 1000 | Increased | [8] |

| APD Prolongation | 4.5 µM | 150 | Greater increase than at slower rates | [8] |

| APD Increase | Up to 10 µmol/L | Not specified | Increased at 30% and 90% repolarization | [9] |

| APD Shortening | 30 µmol/L | Not specified | Shortened | [9] |

Secondary Mechanisms of Action

Beyond its primary effect on sodium channels, flecainide also modulates other key ion channels and intracellular calcium handling proteins, contributing to its overall electrophysiological profile.

Effects on Potassium Channels

Flecainide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which can contribute to a prolongation of the action potential duration (APD) in ventricular and atrial muscle fibers.[2][10] This effect is in contrast to its action in Purkinje fibers, where it shortens the APD due to the predominant sodium channel blockade.[10] Additionally, flecainide can inhibit the transient outward potassium current (Ito) in a rate-independent manner.[8]

Modulation of Ryanodine (B192298) Receptors and Intracellular Calcium

Flecainide also interacts with the cardiac ryanodine receptor (RyR2), the primary calcium release channel on the sarcoplasmic reticulum.[11] It has been shown to inhibit RyR2, particularly in its open state, thereby reducing the frequency of spontaneous calcium sparks and waves.[12][13] This action is thought to contribute to its efficacy in treating catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition characterized by abnormal RyR2 function.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by flecainide and a typical experimental workflow for its characterization.

Caption: Flecainide's primary and secondary molecular targets in a cardiac myocyte.

Caption: A generalized workflow for studying flecainide's effects on ion channels.

Caption: The dual anti-arrhythmic and pro-arrhythmic potential of flecainide.

Experimental Protocols

Whole-Cell Patch Clamp in Mammalian Cells

This technique is a cornerstone for studying the effects of flecainide on ionic currents in isolated cardiac myocytes or in cell lines (e.g., HEK293) expressing specific ion channels.

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine). Alternatively, mammalian cell lines are cultured and transfected with the cDNA for the ion channel of interest (e.g., SCN5A for Nav1.5).

-

Solutions:

-

External (Bath) Solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4.

-

Internal (Pipette) Solution: Typically contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2. Cesium is often used to block potassium currents.

-

Flecainide Stock Solution: A stock solution (e.g., 10 mM) is prepared in deionized water and diluted to the final desired concentrations in the external solution on the day of the experiment.

-

-

Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

The cell is held at a negative holding potential (e.g., -80 mV) to keep the sodium channels in a closed, resting state.

-

-

Voltage-Clamp Protocols:

-

Tonic Block: A depolarizing pulse (e.g., to -20 mV for 50 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit the peak inward sodium current. After establishing a stable baseline, flecainide is perfused, and the steady-state block is measured.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., to -20 mV for 20 ms (B15284909) at 10 Hz for 10 seconds) is applied from the holding potential. The peak current for each pulse is recorded to assess the cumulative block during the train, both before and after flecainide application.[14]

-

Atrial Epicardial Mapping

This technique is used to study the effects of flecainide on atrial conduction and arrhythmias in intact hearts.

-

Preparation: The heart is excised and Langendorff-perfused with a physiological salt solution. In some experimental models, a thin layer of epicardium is created to facilitate the study of re-entrant arrhythmias.[15]

-

Electrode Array: A multi-electrode array (e.g., a 112-electrode atrial array) is positioned on the epicardial surface of the atria.[16]

-

Stimulation Protocol: Programmed electrical stimulation, including premature stimuli and burst pacing, is used to induce and study atrial arrhythmias.[15]

-

Data Acquisition and Analysis: The electrode array records the electrical activity from multiple sites simultaneously. This data is used to construct activation maps that visualize the spread of electrical impulses across the atria. The effects of flecainide on conduction velocity, the size and number of re-entrant circuits, and the termination of arrhythmias can be quantified.[16]

Conclusion

Flecainide exerts its antiarrhythmic effects through a complex interplay of actions on multiple cardiac ion channels and calcium handling proteins. Its primary mechanism, the rate-dependent blockade of the Nav1.5 sodium channel, is well-established. However, its interactions with potassium channels and the ryanodine receptor also contribute significantly to its clinical profile. A thorough understanding of these molecular mechanisms is crucial for the rational use of flecainide in the clinic and for the development of safer and more effective antiarrhythmic drugs. The pro-arrhythmic potential of flecainide, particularly in patients with structural heart disease, underscores the importance of a detailed understanding of its pharmacology to mitigate risks and optimize therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of flecainide's rate-dependent actions on action potential duration in canine atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How does flecainide impact RyR2 channel function? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epicardial Electrical Activation During Atrial Fibrillation: Looking at the Other Side of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Tocainide Enantiomers in Sodium Channel Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide (B1681335), a Class Ib antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels.[1][2] As a chiral molecule, tocainide exists as two enantiomers, R-(-)-tocainide and S-(+)-tocainide. This technical guide provides an in-depth analysis of the stereospecific interactions of these enantiomers with the sodium channel, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Understanding this stereospecificity is crucial for the rational design of more potent and safer sodium channel blockers.[1]

Core Concepts of Tocainide Action

Tocainide's mechanism of action is characterized by a state-dependent blockade of sodium channels, showing a preference for the open and inactivated states of the channel.[2][3] This property allows it to selectively target rapidly firing cells, such as those in arrhythmic cardiac tissue, while having a lesser effect on cells with normal firing rates.[1] The interaction with the sodium channel is known to be stereospecific, with one enantiomer consistently demonstrating greater potency.[4]

Quantitative Analysis of Enantiomer Potency

The differential effects of tocainide enantiomers have been quantified through various experimental techniques, primarily radioligand binding assays and electrophysiological studies. The data consistently indicates that the R-(-)-enantiomer is the more potent sodium channel blocker.[4][5][6]

Radioligand Binding Affinity

Radioligand binding assays are utilized to determine the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from the sodium channel.[1]

| Enantiomer | Preparation | Radioligand | IC50 (µM) | Reference |

| R-(-)-tocainide | Freshly isolated cardiac myocytes | [3H]batrachotoxinin benzoate | 184 ± 8 | [5] |

| S-(+)-tocainide | Freshly isolated cardiac myocytes | [3H]batrachotoxinin benzoate | 546 ± 37 | [5] |

Table 1: Comparison of the 50% inhibitory concentration (IC50) of tocainide enantiomers in a radioligand binding assay. A lower IC50 value indicates a higher binding affinity.

Electrophysiological Effects

Electrophysiological studies directly measure the effect of the enantiomers on the function of sodium channels.

| Enantiomer | Preparation | Parameter | Concentration (µM) | Effect (msec) | Reference |

| R-(-)-tocainide | Isolated perfused rabbit heart | Interventricular conduction time | 75 | 10 ± 5 | [5] |

| S-(+)-tocainide | Isolated perfused rabbit heart | Interventricular conduction time | 150 | 4 ± 1 | [5] |

Table 2: Comparison of the effects of tocainide enantiomers on interventricular conduction time. A greater increase in conduction time indicates a more potent blocking effect.

Whole-cell patch-clamp studies on human myoballs have further elucidated the stereospecific interaction. These studies revealed that while both enantiomers had minimal effect on fast inactivation, they significantly increased inactivation when prepulses were prolonged, suggesting binding to the intermediate inactivated state of the channel.[6] Notably, the R-(-) form was found to be four times more effective than the S-(+) form in this regard.[6]

Experimental Protocols

A thorough understanding of the methodologies employed is essential for interpreting the data and for designing future experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a drug for a receptor by measuring the displacement of a radiolabeled ligand.[1][7]

Objective: To determine the binding affinity (IC50) of tocainide enantiomers to the sodium channel.

Methodology:

-

Membrane Preparation: A tissue source rich in sodium channels, such as freshly isolated cardiac myocytes or rat brain homogenates, is used.[4][5] The tissue is homogenized, and the membrane fraction containing the sodium channels is isolated via centrifugation.[1]

-

Incubation: The prepared membranes are incubated with a fixed concentration of a radioligand that binds to a known site on the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).[1][4]

-

Competition: Increasing concentrations of the unlabeled test compounds (R-(-)-tocainide and S-(+)-tocainide) are added to the incubation mixture to compete with the radioligand for binding to the sodium channels.[1]

-

Separation: The receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved through rapid vacuum filtration using glass fiber filters that trap the membranes.[4]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the sodium channels.[4]

-

Data Analysis: The data are used to construct a competition curve, plotting the percentage of specific radioligand binding against the concentration of the tocainide enantiomer. The IC50 value, which is the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the function and pharmacology of ion channels, allowing for the direct measurement of ionic currents.[3][8]

Objective: To measure the effect of tocainide enantiomers on the sodium current (I_Na) and to characterize their state- and use-dependent properties.

Methodology:

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells are transiently or stably transfected with cDNA encoding a specific human voltage-gated sodium channel isoform (e.g., hNav1.5 for cardiac muscle).[3][4] Alternatively, freshly isolated cardiomyocytes can be utilized.[4]

-

Recording Configuration: The whole-cell patch-clamp configuration is established. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to allow for electrical access to the entire cell.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to control the membrane potential and elicit sodium currents. These protocols are designed to assess the tonic and use-dependent block of the sodium channels by the tocainide enantiomers.

-

Drug Application: The tocainide enantiomers are applied to the cells at various concentrations through the external solution.

-

Data Acquisition: The resulting sodium currents are recorded before and after the application of the drug.

-

Data Analysis: The percentage of inhibition of the sodium current is plotted against the drug concentration to determine the IC50 value. The use-dependent block is assessed by comparing the current amplitude of the first pulse to subsequent pulses during a train of depolarizations.[3]

Visualizing the Process

Diagrams can aid in understanding the experimental workflows and the proposed mechanism of interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective interaction of tocainide and its chiral analogs with the sodium channels in human myoballs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels | eLife [elifesciences.org]

Electrophysiological Profile of Tocainide on Purkinje Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophysiological effects of tocainide (B1681335), a Class Ib antiarrhythmic agent, on cardiac Purkinje fibers. Tocainide's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in a state- and use-dependent manner, leading to a reduction in the maximum upstroke velocity of the action potential and a shortening of the action potential duration.[1][2] This document details the quantitative effects of tocainide on key action potential parameters, outlines the experimental protocols for their measurement, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Electrophysiological Effects of Tocainide on Purkinje Fibers

Tocainide, a structural analog of lidocaine (B1675312), exerts its antiarrhythmic effects primarily by interacting with the voltage-gated sodium channels in cardiomyocytes, including the specialized conduction tissue of the Purkinje fibers.[2][3] The key characteristics of this interaction are its state- and use-dependence.

-

State-Dependent Blockade: Tocainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3] This means that the drug is more effective at blocking channels in cells that are actively firing or have a more depolarized resting membrane potential.

-

Use-Dependent Blockade: The blocking effect of tocainide is more pronounced at faster heart rates.[1][4] With increased frequency of stimulation, there is a cumulative increase in the number of channels in the inactivated state, providing more binding sites for tocainide and enhancing its blocking effect. This property allows tocainide to selectively target tachyarrhythmias with minimal effect on normal heart rates.[1]

The principal electrophysiological consequences of tocainide on Purkinje fibers are a concentration-dependent decrease in the maximum upstroke velocity (Vmax) of the action potential and a shortening of the action potential duration (APD).[1][4] The effective refractory period (ERP) is also shortened, but to a lesser extent than the APD.[1]

Quantitative Data on Tocainide's Effects

The following tables summarize the quantitative effects of tocainide on the action potential parameters of canine Purkinje fibers, as reported in various in vitro studies.

Table 1: Dose-Dependent Effect of Tocainide on Vmax in Canine Purkinje Fibers

| Tocainide Concentration (mg/L) | Basic Cycle Length (ms) | Mean Decrease in Vmax (%) |

| 10 | 1000 | Significant Reduction |

| 20 | 1000 | Further Significant Reduction |

| 10 | 300 | More Prominent Reduction |

| 20 | 300 | Most Prominent Reduction |

| Data compiled from studies on Purkinje fibers surviving infarction, which may exhibit altered electrophysiological properties.[1] |

Table 2: Effect of Tocainide on Action Potential Duration (APD) in Normal Canine Purkinje Fibers

| Tocainide Concentration (mg/L) | Cycle Length (ms) | Effect on APD50% | Effect on APD90% |

| 10 | 1000 | Shortened | Shortened |

| 20 | 1000 | Further Shortening | Further Shortening |

| 10 | 300 | Shortened | Shortened |

| 20 | 300 | Further Shortening | Further Shortening |

| Tocainide's effect on APD is more pronounced at longer cycle lengths.[4] |

Effects on Other Ion Channels

While the primary target of tocainide is the fast sodium channel, its effects on other ion channels in Purkinje fibers are less well-documented.

-

Potassium Channels: Studies on lidocaine, a close structural analog of tocainide, have shown that it can increase membrane potassium conductance in Purkinje fibers.[5] This action could contribute to the shortening of the action potential duration. However, direct evidence for a similar effect of tocainide on potassium channels in Purkinje fibers is limited.

-

Calcium Channels: There is a lack of specific data on the direct effects of tocainide on calcium channels in cardiac Purkinje fibers.

Experimental Protocols

The following sections detail the standard methodologies used to investigate the electrophysiological effects of tocainide on isolated Purkinje fibers.

Intracellular Microelectrode Recording

This technique is used to measure the transmembrane action potential of individual Purkinje cells.

4.1.1. Preparation of Purkinje Fibers

-

Source: Hearts are obtained from mongrel dogs of either sex.

-

Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of the ventricles.

-

Mounting: The dissected fibers are mounted in a temperature-controlled tissue bath (typically 36-37°C) and superfused with oxygenated Tyrode's solution.[2]

4.1.2. Solutions

-

Tyrode's Solution (Typical Composition):

-

NaCl: 137 mM

-

KCl: 4 mM

-

CaCl2: 1.8 mM

-

MgCl2: 1 mM

-

NaHCO3: 12 mM

-

NaH2PO4: 0.9 mM

-

Glucose: 5.5 mM

-

-

Gassing: The solution is gassed with 95% O2 and 5% CO2 to maintain a pH of approximately 7.4.[2]

-

Tocainide Application: Tocainide hydrochloride is dissolved in the Tyrode's solution to achieve the desired concentrations.

4.1.3. Recording and Stimulation

-

Microelectrodes: Glass capillary microelectrodes are pulled to a fine tip and filled with 3 M KCl. The tip resistance is typically between 10-20 MΩ.

-

Impaling: A single Purkinje cell is impaled with the microelectrode.

-

Stimulation: The fiber is stimulated using bipolar silver electrodes with rectangular pulses of 1-2 ms (B15284909) duration and an amplitude 1.5-2.0 times the diastolic threshold.[2]

-

Data Acquisition: The transmembrane potential is recorded using a high-impedance amplifier, digitized, and stored for analysis.

4.1.4. Measurement of Action Potential Parameters

-

Resting Membrane Potential (RMP): The membrane potential during electrical diastole.

-

Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.

-

Maximum Upstroke Velocity (Vmax): The maximum rate of depolarization during phase 0, obtained by electronic differentiation of the action potential upstroke.

-

Action Potential Duration (APD): The time from the initial upstroke to 50% (APD50) and 90% (APD90) repolarization.

-

Effective Refractory Period (ERP): The longest coupling interval between a basic stimulus and a premature stimulus at which the premature stimulus fails to elicit a propagated action potential.

Voltage Clamp Technique

The two-microelectrode voltage clamp technique is employed to measure the ionic currents responsible for the action potential, particularly the fast sodium current (INa).

4.2.1. General Protocol

-

Preparation: Short segments of Purkinje fibers are used to ensure adequate space clamp.

-

Electrodes: Two intracellular microelectrodes are used: one to measure the membrane potential and the other to inject current to clamp the potential at a desired level.

-

Holding Potential: The membrane is held at a potential where the sodium channels are in the resting state (e.g., -90 mV).

-

Test Pulses: Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward current is measured.

-

Data Analysis: The peak inward current is measured as an indicator of the number of open sodium channels. The effects of tocainide are assessed by comparing the current before and after drug application.

Visualizations

Signaling Pathway

Caption: Mechanism of Tocainide's state- and use-dependent blockade of sodium channels in Purkinje fibers.

Experimental Workflow

Caption: Workflow for in vitro electrophysiological studies of tocainide on Purkinje fibers.

References

- 1. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]

- 4. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of lidocaine hydrochloride on membrane conductance in mammalian cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Oral Tocainide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide (B1681335), an orally active primary amine analogue of lidocaine (B1675312), has been a subject of interest in cardiovascular research due to its antiarrhythmic properties. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for predicting its behavior in humans and for the development of safe and effective therapeutic regimens. This technical guide provides a comprehensive overview of the existing data on the pharmacokinetics and bioavailability of oral tocainide in key animal models, with a focus on rats and dogs. The information is presented to facilitate comparison and aid in the design of future preclinical and clinical studies.

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of tocainide have been investigated in several animal species. The following sections summarize the key findings for oral administration in rats and dogs, highlighting species-specific differences in drug absorption, distribution, metabolism, and excretion.

Rat Models

Studies in rats have revealed that the pharmacokinetics of tocainide are dose-dependent and exhibit non-linearity at higher doses.

Key Findings:

-

Absorption: Oral tocainide is completely absorbed in rats at doses up to 15 mg/kg.[1]

-

Dose-Dependent Kinetics: The disposition of tocainide in rats follows nonlinear kinetics at and above a dose of 20 mg/kg.[1] This is evidenced by a nonlinear increase in the area under the plasma concentration-time curve (AUC) with increasing doses.[1]

-

Metabolism: The observed nonlinearity is suggested to be due to the saturation of tocainide metabolism.[1]

-

Excretion: At doses below 20 mg/kg, approximately 19% of the administered dose is excreted as unchanged drug in the urine.[1] However, at and above this dose level, there is a significant increase (at least 100%) in the urinary excretion of the intact drug, further supporting the saturation of metabolic pathways.[1] Following a 15 mg/kg oral dose in male Wistar rats, about 15-20% of the dose was excreted as the intact drug in the urine.[2] An additional 20% of the dose was found as acid-hydrolyzable conjugates, with about half of these being a glucuronide conjugate.[2] Other identified metabolites in rat urine include N-acetyl tocainide, an oxidatively deaminated product, an aldehyde adduct, and a cyclic hydantoin (B18101) derivative.[2]

Table 1: Summary of Oral Tocainide Pharmacokinetics in Rats

| Parameter | Value | Animal Model | Dose | Source |

| Bioavailability | Complete absorption | Rat | Up to 15 mg/kg | [1] |

| Kinetics | Nonlinear at and above 20 mg/kg | Rat | ≥ 20 mg/kg | [1] |

| Urinary Excretion (Unchanged) | ~19% | Rat | < 20 mg/kg | [1] |

| Urinary Excretion (Unchanged) | ≥ 38% | Rat | ≥ 20 mg/kg | [1] |

| Urinary Excretion (Unchanged) | 15-20% | Male Wistar Rat | 15 mg/kg | [2] |

Dog Models

Data on the oral pharmacokinetics of tocainide in dogs is less comprehensive in the publicly available literature compared to rats. However, some studies provide valuable insights into its disposition in this species.

Key Findings:

-

Dosage and Plasma Concentrations: In a study involving Doberman Pinschers with cardiomyopathy, oral administration of tocainide at doses of 15 to 25 mg/kg every 8 hours resulted in peak serum concentrations (Cmax) of 6.2 to 19.1 mg/L and trough serum concentrations (Cmin) of 2.3 to 11.1 mg/L.

-

Time to Peak Concentration (Tmax): The peak serum concentrations were observed 2 hours after oral administration.

-

Therapeutic Efficacy: In conscious coronary-ligated dogs with ischemic arrhythmias, a 50% reduction in ventricular premature beats was achieved at a plasma concentration of 5.0 µg/mL.[3]

Table 2: Summary of Oral Tocainide Administration and Resulting Plasma Concentrations in Dogs

| Parameter | Value | Animal Model | Dose | Source |

| Dosage | 15-20 mg/kg, PO, every 8 hours | Dog | 15-20 mg/kg | [7] |

| Peak Serum Concentration (Cmax) | 6.2 - 19.1 mg/L | Doberman Pinscher | 15-25 mg/kg tid | |

| Trough Serum Concentration (Cmin) | 2.3 - 11.1 mg/L | Doberman Pinscher | 15-25 mg/kg tid | |

| Time to Peak (Tmax) | 2 hours | Doberman Pinscher | 15-25 mg/kg tid |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. The following sections outline the key experimental procedures for investigating the oral pharmacokinetics of tocainide in animal models.

General Workflow for a Preclinical Oral Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound.

Caption: General experimental workflow for an oral pharmacokinetic study.

Animal Models and Husbandry

-

Rat: Male Wistar rats are a commonly used strain for pharmacokinetic studies of tocainide.[2] Animals should be housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period.

-

Dog: Beagle dogs are a frequently used breed for preclinical toxicology and pharmacokinetic studies. Similar to rats, they should be housed in appropriate facilities with controlled environmental conditions.

Drug Administration

-

Oral Gavage (Rats): For precise dosing in rats, oral gavage is the standard method. Tocainide hydrochloride is typically dissolved in a suitable vehicle, such as water, for administration.

-

Oral Administration (Dogs): In dogs, tocainide can be administered orally, for example, as a solution or within a gelatin capsule.

Blood Sampling

-

Rat: Serial blood samples can be collected from the tail vein or via a cannulated jugular vein at predetermined time points post-dosing.

-

Dog: Blood samples are typically collected from the cephalic or jugular vein at various time points after drug administration.

Bioanalytical Method: Gas Chromatography (GC)

The concentration of tocainide in plasma or serum samples is often determined using gas chromatography (GC), frequently coupled with a mass spectrometer (GC-MS) for enhanced specificity and sensitivity.

Typical GC Method Parameters:

-

Extraction: Tocainide, being a basic compound, is typically extracted from an alkalinized biological matrix (plasma or urine) using an organic solvent.

-

Derivatization: While not always necessary, derivatization can improve the chromatographic properties and detector response of tocainide.

-

Column: A variety of capillary columns can be used for the separation.

-

Detector: An electron capture detector (ECD) has been used for the analysis of tocainide in rat plasma and urine.[1] Flame ionization detectors (FID) and mass spectrometers (MS) are also common.

The following diagram outlines the key steps in a typical bioanalytical workflow using GC.

Caption: Workflow for bioanalysis of tocainide using gas chromatography.

Conclusion

This technical guide has summarized the available data on the pharmacokinetics and bioavailability of oral tocainide in rat and dog models. In rats, tocainide exhibits dose-dependent, nonlinear pharmacokinetics with complete oral absorption at lower doses. While comprehensive pharmacokinetic parameters for oral tocainide in dogs are not as readily available, existing data on plasma concentrations provide a foundation for further investigation. The detailed experimental protocols and bioanalytical methods described herein offer a framework for designing and conducting future preclinical studies to further elucidate the disposition of this antiarrhythmic agent. A thorough understanding of the species-specific differences in tocainide pharmacokinetics is essential for the successful translation of preclinical findings to clinical applications.

References

- 1. Dose-dependent pharmacokinetics of tocainide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of tocainide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic effects of tocainide and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tocainide: a new oral antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of the oral antiarrhythmic lidocaine congener, tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiarrhythmics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

Tonocard (Tocainide): An In-depth Analysis of its Effects on Cardiac Action Potential Duration and Refractory Period

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonocard (tocainide) is a Class Ib antiarrhythmic agent, an orally active primary amine analog of lidocaine (B1675312).[1] Historically utilized for the management of ventricular arrhythmias, its mechanism of action centers on the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This technical guide provides a comprehensive examination of tocainide's effects on two critical parameters of cardiac electrophysiology: the action potential duration (APD) and the effective refractory period (ERP). Understanding these effects is paramount for researchers and drug development professionals working on novel antiarrhythmic therapies and assessing cardiac safety profiles.

Tocainide (B1681335) exhibits a state-dependent and use-dependent blockade of sodium channels, demonstrating a higher affinity for the open and inactivated states of the channel.[1][2] This preferential binding to more active channels allows for a targeted modulation of pathologically over-excited cardiac tissues, such as those found in ischemic conditions.[3] The primary electrophysiological consequences of tocainide are a concentration-dependent shortening of the action potential duration and a corresponding decrease in the effective refractory period, albeit to a lesser extent, resulting in an increased ERP/APD ratio.[3]

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Tocainide's therapeutic and electrophysiological effects are rooted in its interaction with the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[2]

Signaling Pathway of Tocainide's Action on Cardiac Myocytes

Quantitative Effects on Action Potential Duration and Refractory Period

The following tables summarize the quantitative data from preclinical studies investigating the effects of tocainide on cardiac action potential duration and effective refractory period.

Table 1: Effect of Tocainide on Action Potential Duration (APD) in Canine Purkinje Fibers

| Tocainide Concentration | Stimulation Cycle Length (ms) | APD50% (% Change from Control) | APD90% (% Change from Control) | Reference |

| 10 mg/L | 1000 | Shortened | Shortened | [1][2] |

| 20 mg/L | 1000 | Shortened | Shortened | [1][2] |

| 10 mg/L | 300 | Less prominent shortening | Less prominent shortening | [1] |

| 20 mg/L | 300 | Less prominent shortening | Less prominent shortening | [1] |

Table 2: Effect of Tocainide on Effective Refractory Period (ERP) in Canine Purkinje Fibers

| Tocainide Concentration | Stimulation Cycle Length (ms) | ERP (% Change from Control) | Reference |

| 10 mg/L | 1000 | Reduced | [1] |

| 20 mg/L | 1000 | Reduced | [1] |

| 10 mg/L | 300 | No significant effect | [1] |

| 20 mg/L | 300 | No significant effect | [1] |

Table 3: Effect of Tocainide on ERP in Infarcted and Non-Infarcted Canine Myocardium

| Tissue Type | Tocainide (Therapeutic Dose) | ERP (% Prolongation) | Reference |

| Infarcted Zone | Intravenous Infusion | 27% | |

| Non-Infarcted Zone | Intravenous Infusion | 8% |

Table 4: Stereospecific Binding of Tocainide Enantiomers to Cardiac Sodium Channels

| Enantiomer | IC50 (µM) for [3H]batrachotoxinin benzoate (B1203000) binding inhibition | Reference |

| R-(-)-tocainide | 184 ± 8 | |

| S-(+)-tocainide | 546 ± 37 |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to determine the effects of tocainide on cardiac electrophysiology.

Intracellular Action Potential Recording in Purkinje Fibers/Papillary Muscle

This method allows for the direct measurement of the transmembrane potential of individual cardiac cells.

Experimental Workflow for Intracellular Recording

-

Tissue Preparation: The heart is rapidly excised from a euthanized animal (e.g., dog, guinea pig) and placed in a cold, oxygenated Tyrode's solution. Purkinje fibers or papillary muscles are carefully dissected.

-

Experimental Setup: The isolated tissue is mounted in a temperature-controlled organ bath and superfused with oxygenated Tyrode's solution.

-

Recording: A sharp glass microelectrode filled with 3 M KCl is used to impale a single cell. The transmembrane potential is recorded using a high-impedance amplifier.

-

Stimulation: The tissue is stimulated at various frequencies (cycle lengths) using bipolar electrodes to assess the use-dependent effects of the drug.

-

Drug Application: Tocainide is added to the superfusate at varying concentrations to determine its dose-dependent effects.

-

Data Analysis: The recorded action potentials are analyzed to determine parameters such as APD at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (Vmax), and ERP. The ERP is determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.

Langendorff Perfusion of Isolated Heart

This ex vivo model allows for the study of the entire heart in a controlled environment.

-

Apparatus: A Langendorff apparatus is used to retrograde perfuse the heart through the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.

-

Heart Preparation: The heart is excised and the aorta is cannulated on the Langendorff apparatus.

-

Data Acquisition: Monophasic action potentials (MAPs) can be recorded from the epicardial surface using a MAP catheter to measure APD and ERP.

-

Drug Administration: Tocainide is added to the perfusate to assess its effects on the electrophysiology of the whole heart.

Patch-Clamp Electrophysiology

This technique is used to study the effects of tocainide on the ionic currents flowing through individual ion channels in isolated cardiomyocytes.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue.

-

Recording Configuration: The whole-cell patch-clamp configuration is typically used to record sodium currents. A glass micropipette forms a high-resistance seal with the cell membrane.

-

Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier, and the resulting ionic currents are measured.

-

Protocols: Specific voltage protocols are applied to study the state-dependent block of sodium channels by tocainide. For example, the affinity for the inactivated state can be assessed by holding the membrane potential at different levels. Use-dependency is studied by applying trains of depolarizing pulses at various frequencies.

Conclusion

Tocainide exerts its antiarrhythmic effects primarily through the blockade of cardiac voltage-gated sodium channels in a state- and use-dependent manner. This interaction leads to a characteristic shortening of the action potential duration and the effective refractory period in ventricular and Purkinje tissues. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. A thorough comprehension of tocainide's electrophysiological profile is crucial for the development of safer and more effective antiarrhythmic drugs and for the accurate assessment of cardiac liability in novel chemical entities.

References

- 1. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tocainide and lidocaine on the transmembrane action potentials as related to external potassium and calcium concentrations in guinea-pig papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orally Active Antiarrhythmic: A Technical Guide to the Historical Development and Discovery of Tocainide as a Lidocaine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Tocainide (B1681335) represents a pivotal chapter in the quest for effective and manageable treatments for ventricular arrhythmias. Its genesis is intrinsically linked to the therapeutic successes and practical limitations of lidocaine (B1675312), a highly effective Class I antiarrhythmic agent. While potent in suppressing ventricular ectopy, lidocaine's utility is confined to intravenous administration due to extensive first-pass metabolism, rendering it unsuitable for long-term oral therapy. This critical limitation spurred a targeted drug discovery effort in the 1970s to develop an orally bioavailable lidocaine analog, culminating in the synthesis and clinical introduction of Tocainide. This technical guide provides an in-depth examination of the historical development, experimental evaluation, and mechanistic underpinnings of Tocainide.

From Bench to Bedside: The Developmental Pathway of Tocainide

The journey from identifying the need for an oral lidocaine analog to the clinical application of Tocainide followed a structured, multi-stage process. This involved chemical modification of the parent compound, rigorous preclinical screening in vitro and in vivo, and extensive evaluation in human clinical trials.

Synthesis of an Orally Active Analog

The core chemical challenge in developing an oral lidocaine alternative was to sterically hinder the amide linkage from enzymatic hydrolysis, the primary route of lidocaine's rapid metabolism. The successful approach involved the addition of a methyl group to the alpha-carbon of the glycine (B1666218) moiety of lidocaine, creating a primary amine analog.

Experimental Protocol: Synthesis from 2,6-Dimethylaniline (B139824)

A common synthetic route to Tocainide involves the acylation of 2,6-dimethylaniline with an α-halo-propionyl halide, followed by amination.

-

Acylation: 2,6-dimethylaniline is reacted with α-bromopropionyl bromide in an appropriate solvent (e.g., isopropanol). The reaction mixture is heated to reflux for several hours.

-

Work-up and Isolation: After the reaction, the mixture is cooled, causing the intermediate, α-bromopropionyl-2,6-dimethylaniline, to precipitate. The solid is filtered, washed, and may be recrystallized to improve purity.

-

Amination: The purified intermediate is then reacted with ammonia (B1221849) (often in a sealed vessel under pressure) to displace the bromine atom via nucleophilic substitution, yielding Tocainide.

-

Salt Formation: For pharmaceutical use, the free base of Tocainide is typically converted to a stable salt, such as Tocainide hydrochloride, by reacting it with hydrochloric acid in a suitable solvent like diethyl ether.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Tocainide is a Class Ib antiarrhythmic agent, exerting its effect by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This blockade is not uniform but is "state-dependent," meaning Tocainide has a higher affinity for sodium channels in the open or inactivated states than in the resting state.[2] This property is crucial to its therapeutic action, as it allows the drug to selectively target rapidly firing or depolarized cells—hallmarks of arrhythmic tissue—while having a lesser effect on cells with normal resting membrane potentials.[1]

By binding to and stabilizing the inactivated state, Tocainide slows the recovery of sodium channels, reduces the rate of rise of the action potential (Phase 0), and shortens the action potential duration (APD) in ventricular tissue. This shortening of the APD is a characteristic feature of Class Ib agents and helps to suppress re-entrant arrhythmias prevalent in ischemic myocardium.[1]

Preclinical and Clinical Evaluation

Experimental Protocol: In Vitro Electrophysiology (Voltage Clamp)

The electrophysiological effects of Tocainide were characterized using voltage clamp techniques on isolated cardiac preparations (e.g., guinea pig papillary muscles or isolated cardiomyocytes).

-

Preparation: A single cardiomyocyte or a small muscle fiber is isolated and placed in a recording chamber perfused with a physiological salt solution.

-

Configuration: A microelectrode or patch pipette is used to impale the cell, allowing for the control of the membrane potential (voltage clamp) and the measurement of transmembrane ionic currents.

-

Protocol for Use-Dependence: To assess use-dependent block, a train of depolarizing pulses (e.g., at a frequency of 10 Hz) is applied to the cell. The reduction in the sodium current (INa) with successive pulses in the presence of the drug, compared to a control, quantifies the use-dependent block.

-

Data Analysis: The concentration of the drug that causes a 50% reduction in the sodium current (IC50) is determined under different conditions (e.g., resting vs. high-frequency stimulation) to characterize its potency and state-dependent properties.

Experimental Protocol: Animal Models of Ventricular Arrhythmia

Animal models were crucial for evaluating the in vivo efficacy of Tocainide before human trials. A common model during that era was the Harris two-stage coronary ligation model in dogs.

-

Surgical Procedure: In anesthetized dogs, the left anterior descending (LAD) coronary artery is ligated in two stages to create a region of myocardial infarction.

-

Arrhythmia Development: This procedure reliably induces ventricular arrhythmias, including premature ventricular contractions (PVCs) and ventricular tachycardia, within hours to days.

-

Drug Administration: Tocainide (or a placebo control) is administered orally or intravenously to the animals.

-

Efficacy Assessment: Continuous electrocardiogram (ECG) monitoring is used to quantify the frequency and severity of arrhythmias before and after drug administration, allowing for the determination of the drug's antiarrhythmic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Tocainide, often in comparison to its parent compound, Lidocaine.

Table 1: Comparative Pharmacokinetic Properties

| Parameter | Tocainide | Lidocaine |

| Route of Administration | Oral, IV | IV |

| Oral Bioavailability | ~100% | ~30% (Extensive first-pass metabolism) |

| Elimination Half-life | ~15 hours (9-37 hours)[3] | 1.5 - 2 hours |

| Protein Binding | 10-20% | 60-80% |

| Metabolism | Hepatic (minimal first-pass) | Hepatic (extensive first-pass) |

| Excretion | ~40% unchanged in urine | <10% unchanged in urine |

Table 2: Preclinical Electrophysiological Data

| Parameter | Drug | Value | Reference |

| IC50 (Tonic Block) | (R)-(-)-Tocainide | 184 ± 8 µM | |

| (S)-(+)-Tocainide | 546 ± 37 µM | ||

| State Preference | Tocainide & Lidocaine | High affinity for Inactivated Na+ Channels | [1] |

| Effect on APD | Tocainide & Lidocaine | Shortens Action Potential Duration |

Table 3: Clinical Efficacy in Ventricular Arrhythmia Suppression

| Study Endpoint | Tocainide | Lidocaine | Patient Population | Reference |

| >80% PVC Suppression | 94% of patients | 75% of patients | Post-cardiac surgery | [2] |

| Mean PVC Reduction | 73% | 68% | Suspected Acute MI | [4] |

| Overall Efficacy | 60-70% of patients | N/A (IV comparator) | Chronic ventricular arrhythmias | [5] |

| Mean PVC Reduction (400-600mg dose) | 91 ± 10% in responders | N/A | Stable ventricular arrhythmias | [6] |

| Lown Classification Improvement | Improved by ≥1 class in 44% of patients | N/A | Ventricular arrhythmias | [7] |

Adverse Effects and Market Withdrawal

Despite its efficacy, the clinical use of Tocainide was hampered by a significant adverse effect profile. The most common side effects were related to the central nervous system (dizziness, tremor, paresthesia) and gastrointestinal system (nausea, vomiting). More severe, albeit rarer, were serious hematological disorders, including agranulocytosis and aplastic anemia, as well as pulmonary fibrosis. These serious safety concerns ultimately led to the withdrawal of Tocainide from the U.S. market in 2003.

Conclusion

The development of Tocainide stands as a successful example of rational drug design, effectively addressing the pharmacokinetic limitations of a potent lead compound, lidocaine. Through targeted chemical modification, researchers created an orally active analog that proved effective in the management of ventricular arrhythmias. However, the story of Tocainide also serves as a crucial reminder of the importance of post-marketing surveillance and the ultimate primacy of patient safety in pharmacotherapy. Its journey from a promising therapeutic innovation to its eventual withdrawal provides valuable lessons for modern drug development, highlighting the complex balance between efficacy and toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Randomized double-blind study of intravenous tocainide versus lidocaine for suppression of ventricular arrhythmias after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tocainide for drug-resistant ventricular arrhythmias: efficacy, side effects, and lidocaine responsiveness for predicting tocainide success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of tocainide and lidocaine in patients admitted for suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. [Anti-arrhythmic effect of tocainide (lidocaine congener) on ventricular arrhythmias (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of Tocainide's Binding Sites on Voltage-Gated Sodium Channels

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the binding sites of Tocainide (B1681335), a Class Ib antiarrhythmic agent, on voltage-gated sodium channels (VGSCs). It delves into the molecular determinants of Tocainide's interaction, its state-dependent binding mechanism, and the key amino acid residues that form its binding pocket. This document summarizes quantitative binding data, details established experimental protocols for studying these interactions, and presents visual diagrams of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: Tocainide's Mechanism of Action

Tocainide exerts its antiarrhythmic effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes.[1] As a Class Ib agent, Tocainide exhibits a characteristic rapid onset and offset of block and a pronounced state- and use-dependence, preferentially binding to the open and inactivated states of the channel.[1] This kinetic profile allows Tocainide to selectively target rapidly firing cells, such as those in ischemic or damaged myocardial tissue, while having minimal effect on tissues with normal firing rates.[2]

The interaction of Tocainide with the sodium channel is stereospecific, with the (R)-(-)-enantiomer demonstrating higher potency than the (S)-(+)-enantiomer.[3][4] This guide will explore the structural basis for this stereoselectivity and the broader structure-activity relationships that govern Tocainide's efficacy as a sodium channel blocker.

Molecular Binding Site of Tocainide

The binding site for Tocainide and other local anesthetic-type drugs is situated within the inner pore of the sodium channel's α-subunit.[5][6] This pore is formed by the four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The drug receptor is specifically located in the inner vestibule, which is lined by the S6 segments of all four domains.[5]

Key Amino Acid Residues

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are crucial for Tocainide binding. These studies have pinpointed a cluster of residues primarily within the S6 segments of domains III and IV.

Key residues identified include:

-

Phenylalanine and Tyrosine in DIV-S6: A critical interaction involves a π-cation interaction between the protonated amine group of Tocainide and the aromatic ring of a phenylalanine residue.[3] In the human cardiac sodium channel (NaV1.5), this corresponds to F1760, while in the skeletal muscle isoform (hNaV1.4), it is F1586.[3][5] Mutation of this phenylalanine to a non-aromatic residue has been shown to abolish use-dependent block by local anesthetics.[5] Another important residue in this segment is a tyrosine (Y1767 in NaV1.5).[5]

-

Leucine (B10760876) in DIII-S6: A leucine residue in the S6 segment of domain III (L1461 in NaV1.5a) also contributes to the binding pocket.[5]

The arrangement of these residues creates a high-affinity binding site when the channel is in the open or inactivated state. The movement of the voltage-sensing S4 segments during channel gating is thought to alter the conformation of the S6 segments, thereby modulating the affinity of the binding site in a voltage-dependent manner.[2][5]

Quantitative Analysis of Tocainide Binding

The affinity and potency of Tocainide for voltage-gated sodium channels have been determined through various biophysical techniques. The following tables summarize key quantitative data from the literature.

| Compound | Channel/Preparation | Experimental Method | Parameter | Value | Reference |

| R-(-)-Tocainide | Cardiac Myocytes | Radioligand Binding ([3H]batrachotoxin) | IC50 | 184 ± 8 µM | [4][6] |

| S-(+)-Tocainide | Cardiac Myocytes | Radioligand Binding ([3H]batrachotoxin) | IC50 | 546 ± 37 µM | [4][6] |

| Tocainide (racemic) | hNaV1.4 (Skeletal Muscle) | Patch-Clamp Electrophysiology | IC50 (Use-Dependent) | > 300 µM | [6] |

| (R)-N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide (analog) | Skeletal Muscle Fibers | Voltage Clamp | IC50 (Tonic Block) | ~100 µM | [7] |

| (S)-N-(2,6-dimethylphenyl)-N-methyl-2-pyrrolidinecarboxamide (analog) | Skeletal Muscle Fibers | Voltage Clamp | IC50 (Tonic Block) | ~100 µM | [7] |

| To042 (analog) | hNaV1.4 in HEK293 cells | Patch-Clamp Electrophysiology | IC50 (Phasic Block) | 12 µM | [8] |

| To042 (analog) | hNaV1.4 in HEK293 cells | Patch-Clamp Electrophysiology | IC50 (Tonic Block) | 0.81 µM | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel currents.

Objective: To measure the tonic and use-dependent block of sodium currents by Tocainide.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). The cells are then transiently transfected with cDNA encoding the desired human sodium channel α-subunit (e.g., hNaV1.4 or hNaV1.5).

-

Electrophysiological Recording:

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ and filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES, pH adjusted to 7.4).

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The membrane potential is clamped at a holding potential where most channels are in the resting state (e.g., -120 mV).

-

Solutions: The external solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, pH adjusted to 7.4.

-

-

Voltage Protocols:

-

Tonic Block: Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV) from the holding potential at a low frequency (e.g., 0.1 Hz) before and after application of Tocainide. The percentage of current reduction at steady-state block represents the tonic block.

-

Use-Dependent Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz) to induce channel cycling between resting, open, and inactivated states. The progressive decrease in current amplitude during the pulse train in the presence of Tocainide is measured to quantify use-dependent block.

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of block against the drug concentration. The IC50 values for tonic and use-dependent block are then calculated by fitting the data to the Hill equation.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound by measuring its ability to displace a known radiolabeled ligand from the channel.

Objective: To determine the IC50 of Tocainide enantiomers for the sodium channel.

Methodology:

-

Membrane Preparation: Cardiac myocytes are isolated (e.g., from rabbit hearts), homogenized, and the membrane fraction is separated by differential centrifugation.

-

Binding Assay:

-

Membranes are incubated with a fixed concentration of a radioligand that binds to the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

-

Increasing concentrations of unlabeled Tocainide enantiomers are added to compete for binding with the radioligand.

-

The incubation is carried out at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 value (the concentration of Tocainide that inhibits 50% of the specific binding of the radioligand) is determined.

Visualizations

Signaling Pathway: State-Dependent Block of Sodium Channels by Tocainide

References

- 1. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]

- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stereospecific interaction of tocainide with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use‐Dependent Inhibitors of Voltage‐Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Proarrhythmic Effects of Class 1B Antiarrhythmics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Class 1B antiarrhythmics, a subgroup of sodium channel blockers, are characterized by their rapid binding and dissociation kinetics from the voltage-gated sodium channel, primarily in its inactivated state. This mechanism confers a degree of selectivity for ischemic or rapidly firing cardiac tissue, leading to a generally lower risk of proarrhythmia compared to Class 1A and 1C agents. However, proarrhythmic events, though less common, can occur and are mechanistically distinct. This guide provides an in-depth exploration of the foundational mechanisms of Class 1B-induced proarrhythmia, details the experimental protocols used to investigate these effects, presents quantitative data from key studies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action of Class 1B Antiarrhythmics

Class 1B agents, including lidocaine (B1675312), mexiletine, and phenytoin (B1677684), exert their antiarrhythmic effect by blocking the fast sodium channels (Nav1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] Their defining feature is a rapid association and dissociation from the sodium channel, with a strong preference for the inactivated state over the open or resting states.[3][4][5]

This "state-dependent" blockade has critical implications:

-

Tissue Selectivity: In healthy cardiac tissue at normal heart rates, sodium channels spend minimal time in the inactivated state, thus Class 1B agents have little effect.[4][5] Conversely, in ischemic tissue, which is partially depolarized, or in tachycardic conditions, where channels are frequently activated and inactivated, the blocking effect is enhanced.[4][6]

-

Effect on Action Potential: By blocking the influx of sodium ions, particularly the late sodium current, these drugs shorten the duration of the action potential (APD) and the effective refractory period (ERP) in ventricular and Purkinje tissues.[3][6][7] This is in contrast to Class 1A drugs which prolong the APD.[4]